molecular formula C21H24N8O B611853 XMD-17-51 CAS No. 1628614-50-5

XMD-17-51

Cat. No. B611853
M. Wt: 404.47
InChI Key: LKOFXMLMYKWELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of XMD-17-51 is C21H24N8O . Its exact mass is 404.21 and its molecular weight is 404.47 .


Chemical Reactions Analysis

XMD-17-51 has been found to possess DCLK1 kinase inhibitory activities by cell-free enzymatic assay . In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 inhibited DCLK1 and cell proliferation .


Physical And Chemical Properties Analysis

The physical and chemical properties of XMD-17-51 include a molecular weight of 404.47 and a molecular formula of C21H24N8O . The compound is a pyrimido-diazepinone that is able to modulate protein kinases .

Scientific Research Applications

  • XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression: XMD-17-51 has been identified as an inhibitor of Doublecortin-like kinase 1 (DCLK1), a marker highly expressed in various human cancers and a target for cancer therapy. In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 was found to inhibit DCLK1 and cell proliferation. This inhibition led to a decrease in epithelial-mesenchymal transition (EMT) and a reduction in stemness markers, suggesting a potential role for XMD-17-51 in lung cancer therapy (Yang et al., 2021).

Safety And Hazards

XMD-17-51 is classified as Acute toxicity, Oral (Category 4), H302 and Acute aquatic toxicity (Category 1), H400 . It is harmful if swallowed and very toxic to aquatic life . Full personal protective equipment should be used and breathing of vapors, mist, dust or gas should be avoided .

Future Directions

XMD-17-51 has the potential to be a candidate drug for lung cancer therapy . It has been found to inhibit DCLK1 kinase activity in a cell-free assay with an IC 50 of 14.64 nM, and decreased DCLK1 protein levels, cell proliferation, EMT and stemness in NSCLC cell lines .

properties

IUPAC Name

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOFXMLMYKWELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90431752

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